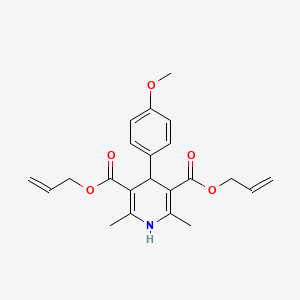

3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Übersicht

Beschreibung

3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes prop-2-en-1-yl groups, a methoxyphenyl group, and dimethyl substitutions on the dihydropyridine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions. The reaction is often catalyzed by acids or bases to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts such as Lewis acids (e.g., boron trifluoride) or Bronsted acids (e.g., hydrochloric acid) can facilitate the reaction and increase the efficiency of the process. Additionally, solvent selection and temperature control are crucial factors in achieving high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve selective substitution.

Major Products Formed

Oxidation: Pyridine derivatives with potential biological activity.

Reduction: Piperidine derivatives that may have different pharmacological properties.

Substitution: Various substituted derivatives with modified chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a calcium channel blocker, which can influence cellular processes.

Medicine: Investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Wirkmechanismus

The mechanism of action of 3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target calcium channels, modulating their activity and affecting calcium ion flow in cells.

Pathways Involved: By influencing calcium channels, the compound can affect various cellular pathways, including those involved in muscle contraction, neurotransmitter release, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker with similar structural features.

Amlodipine: Another dihydropyridine derivative used as an antihypertensive agent.

Nicardipine: A dihydropyridine compound with vasodilatory properties.

Uniqueness

3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitutions, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives

Biologische Aktivität

3,5-bis(prop-2-en-1-yl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 421580-91-8) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C22H25NO5

- Molecular Weight : 383 Da

- IUPAC Name : this compound

1. Antioxidant Activity

Research indicates that compounds similar to 3,5-bis(prop-2-en-1-yl) exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals effectively and reduce oxidative stress in various cell lines.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In a study comparing several synthesized derivatives of dihydropyridine compounds, it was found that some exhibited greater anti-inflammatory effects than curcumin in assays involving human cells .

3. Antimicrobial Properties

Preliminary studies suggest that 3,5-bis(prop-2-en-1-yl) has potential antimicrobial properties. In vitro tests against various bacterial strains have indicated significant inhibitory effects. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 μM |

| Escherichia coli | 16.4 μM |

| Klebsiella pneumoniae | 16.1 μM |

These results position the compound as a candidate for further development in antimicrobial therapies .

4. Anticancer Potential

Studies have indicated that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. The specific pathways involved are still under investigation but may include the modulation of signaling pathways related to tumor growth and metastasis.

The biological effects of 3,5-bis(prop-2-en-1-yl) are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : It can modulate receptor activity linked to oxidative stress and inflammation.

These interactions suggest a multifaceted approach to its therapeutic potential.

Case Study: Anti-inflammatory Activity

In a controlled study involving human hepatic stellate cells (LX2), compounds structurally related to 3,5-bis(prop-2-en-1-yl) demonstrated significant inhibition of cell activation at concentrations as low as 10 μM. This suggests a potential application in treating liver fibrosis .

Case Study: Antimicrobial Efficacy

A comparative analysis of various synthesized compounds revealed that those with similar structural motifs to 3,5-bis(prop-2-en-1-yl) displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could be developed into new antibiotic agents .

Eigenschaften

IUPAC Name |

bis(prop-2-enyl) 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-6-12-27-21(24)18-14(3)23-15(4)19(22(25)28-13-7-2)20(18)16-8-10-17(26-5)11-9-16/h6-11,20,23H,1-2,12-13H2,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQIWPYGXKMQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)OC)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977988 | |

| Record name | Diprop-2-en-1-yl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6241-26-5 | |

| Record name | Diprop-2-en-1-yl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.